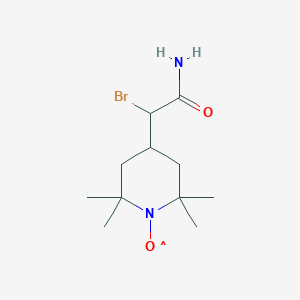

Tempo 4-bromoacetamide

Description

Historical Context of Nitroxide Radicals as Research Probes

The journey of nitroxide radicals as indispensable research probes began with early discoveries in the field of organic free radicals. These stable paramagnetic molecules, characterized by a nitrogen-oxygen bond harboring an unpaired electron, have a rich history that paved the way for their sophisticated applications today.

The first nitroxide radical, an inorganic species known as Frémy's salt, was synthesized in the mid-19th century. However, it was the synthesis of the first stable organic nitroxide radicals that truly opened the door to their use in biological systems. A pivotal moment in this history was the development of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a highly stable nitroxide radical. The four methyl groups flanking the nitroxide moiety provide steric hindrance, which is key to its remarkable stability. unibo.it

Initially, the primary application of these stable radicals was in the study of reaction mechanisms and as polymerization inhibitors. However, the advent of Electron Paramagnetic Resonance (EPR) spectroscopy in the mid-20th century provided a means to directly observe these paramagnetic species. This synergy between stable nitroxide radicals and EPR spectroscopy led to the development of the spin-labeling technique. This powerful method involves the site-specific introduction of a nitroxide radical into a biological macromolecule, allowing researchers to probe the structure, dynamics, and environment of the labeled site. uni-hamburg.deunizar.es This marked a significant shift in their application, transforming them from chemical curiosities into sophisticated biophysical probes.

Academic Significance of TEMPO 4-bromoacetamide as a Site-Directed Spin Label

This compound is a derivative of the parent TEMPO molecule, specifically designed for site-directed spin labeling. Its academic significance lies in its ability to be covalently attached to specific amino acid residues in proteins, most notably cysteine, through the reaction of its bromoacetyl group with the thiol side chain. nih.gov This specificity allows for the precise placement of the paramagnetic TEMPO reporter group, enabling detailed structural and dynamic studies of proteins and other biomolecules using EPR spectroscopy. unizar.es

The utility of this compound as a spin label is underscored by its unique physicochemical properties. The stability of the nitroxide radical ensures a persistent EPR signal, while the bromoacetamide functional group provides a reactive handle for covalent modification. nih.govchemicalbook.com The EPR spectrum of the attached TEMPO label is highly sensitive to its local environment, including the polarity and viscosity, as well as its rotational motion. nih.gov This sensitivity allows researchers to deduce information about protein conformation, flexibility, and interactions with other molecules. nih.govnih.gov

| Property | Value | Significance in Spin Labeling |

|---|---|---|

| Molecular Formula | C11H20BrN2O2nih.gov | Defines the elemental composition and size of the label. |

| Molecular Weight | 292.19 g/mol nih.gov | Important for characterization and reaction stoichiometry. |

| Reactive Group | Bromoacetyl | Enables covalent attachment to specific amino acid residues, primarily cysteine. nih.gov |

| Paramagnetic Center | Nitroxide Radical (N-O•) | Provides the unpaired electron necessary for detection by EPR spectroscopy. unibo.it |

| Solubility | Soluble in DMSO chemicalbook.com | Facilitates handling and reaction setup for labeling biomolecules. |

Overview of Research Domains Utilizing this compound

The unique attributes of this compound have led to its widespread application across several key domains of biochemical research. Its ability to act as a molecular "spy" provides invaluable insights into the intricate workings of biological macromolecules.

Protein Structure and Conformational Dynamics: A primary application of this compound is in the elucidation of protein structure and the characterization of conformational changes. By labeling specific cysteine residues within a protein, researchers can use EPR spectroscopy to measure the mobility of the spin label. unizar.es Changes in the EPR lineshape provide information about the local secondary and tertiary structure, as well as dynamic transitions between different conformational states. nih.govnih.gov For instance, a study on human microtubule-associated protein tau utilized a TEMPO-based label to demonstrate high flexibility in different domains of the protein, with rotational correlation times varying depending on the label's location. uni-hamburg.de

Nucleic Acid Research: While less common than in protein studies, TEMPO-based spin labels, including derivatives suitable for nucleic acid modification, are used to investigate the structure and dynamics of DNA and RNA. researchgate.netuchicago.edu By incorporating the spin label at specific positions within a nucleic acid sequence, researchers can obtain information on local conformation, flexibility, and the interactions of nucleic acids with proteins and other molecules. biorxiv.org This is particularly valuable for studying complex nucleic acid structures and their dynamic behavior, which can be challenging to characterize using other biophysical techniques. researchgate.net

Membrane Protein Studies and Lipid-Protein Interactions: Membrane proteins play critical roles in cellular function, but their study is often hampered by their hydrophobic nature. EPR spectroscopy with spin labels like this compound is a powerful tool for investigating membrane proteins in their native-like lipid environments. nih.govmdpi.comnih.gov By labeling the protein, researchers can probe its structure, conformational changes upon ligand binding or transport, and its interactions with the surrounding lipid bilayer. nih.govsfb1507.de For example, in a study of apolipoprotein C-I, this compound was used to label a methionine residue. The change in the rotational correlation time of the spin label upon binding to dimyristoylphosphatidylcholine (B1235183) provided direct evidence of the protein's interaction with the lipid and the associated conformational changes. nih.gov

| Research Domain | Biomolecule Studied | Key Finding | Technique | Reference |

|---|---|---|---|---|

| Protein Structure and Dynamics | Human Microtubule Associated Protein-Tau | Demonstrated differential mobility in various protein domains, with the C-terminal domain showing the highest flexibility. Rotational correlation times ranged from approximately 0.4 to 0.6 ns. | Site-Directed Spin Labeling EPR | uni-hamburg.de |

| Membrane Protein-Lipid Interactions | Apolipoprotein C-I | The rotational correlation time of the TEMPO label increased from 0.22 ns to 0.35 ns upon binding to DMPC, indicating decreased motion and direct interaction with the lipid. | Site-Directed Spin Labeling EPR | nih.gov |

| Membrane Protein Conformation | Porcine Heart Mitochondrial H+-ATPase | Conformational differences in the F0 portion of the enzyme were detected in the presence and absence of Mg2+, as reflected by changes in the EPR spectra of a bromoacetamide spin probe. | Site-Directed Spin Labeling EPR | nih.gov |

| Nucleic Acid Dynamics | DNA | Spin-labeling with a TEMPO derivative at the internucleotide linkage allowed for the detection of hybrid formation with a complementary strand in solution. | Site-Directed Spin Labeling EPR | researchgate.net |

Properties

InChI |

InChI=1S/C11H20BrN2O2/c1-10(2)5-7(8(12)9(13)15)6-11(3,4)14(10)16/h7-8H,5-6H2,1-4H3,(H2,13,15) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUNLQFXOHUOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)C(C(=O)N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276436, DTXSID30947434 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24567-97-3, 125342-81-6 | |

| Record name | Tempo 4-bromoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024567973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tempo 4-bromoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1-Bromo-2-hydroxy-2-iminoethyl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for Tempo 4 Bromoacetamide and Analogues

Methodologies for TEMPO 4-bromoacetamide Synthesis

The synthesis of this compound is a multi-step process that hinges on the initial formation of a functionalized TEMPO precursor, which is then derivatized to incorporate the bromoacetamide moiety.

Established Synthetic Pathways for the Bromoacetamide Moiety Incorporation

The most common and established pathway to this compound involves a two-stage process: the synthesis of 4-amino-TEMPO followed by its acylation with a bromoacetylating agent.

The synthesis of the crucial precursor, 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO), typically starts from commercially available 4-amino-2,2,6,6-tetramethylpiperidine (B32359). A common procedure involves the acetylation of the amino group, followed by oxidation of the piperidine (B6355638) nitrogen to the nitroxyl (B88944) radical, and subsequent deacetylation to yield 4-amino-TEMPO. A detailed, multi-step synthesis of 4-amino-TEMPO starting from 2,2,6,6-tetramethylpiperidine (B32323) has also been described, involving acetylation, oxidation, and subsequent hydrolysis to yield the desired amino-functionalized TEMPO radical. nih.govresearchgate.net

Once 4-amino-TEMPO is obtained, the final step is the introduction of the bromoacetamide group. This is typically achieved through the reaction of 4-amino-TEMPO with bromoacetyl bromide or bromoacetyl chloride in the presence of a base, such as triethylamine, in an appropriate organic solvent like dichloromethane. rhhz.netsigmaaldrich.com The base serves to neutralize the hydrogen bromide or hydrogen chloride byproduct generated during the acylation reaction. This reaction is analogous to standard amide bond formation and is a well-established method for introducing the bromoacetamide functional group onto a primary amine.

A representative reaction scheme is as follows:

Stage 1: Synthesis of 4-amino-TEMPO (exemplified from 4-amino-2,2,6,6-tetramethylpiperidine) researchgate.net

Acetylation of 4-amino-2,2,6,6-tetramethylpiperidine with acetic anhydride.

Oxidation of the resulting acetamide (B32628) with an oxidizing agent (e.g., hydrogen peroxide with a sodium tungstate (B81510) catalyst) to form 4-acetamido-TEMPO. researchgate.net

Hydrolysis of the acetamide group under basic conditions (e.g., potassium hydroxide (B78521) solution) to yield 4-amino-TEMPO. nih.gov

Stage 2: Synthesis of this compound

Reaction of 4-amino-TEMPO with bromoacetyl bromide in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at controlled temperatures, often starting at 0°C and warming to room temperature. rhhz.netrsc.org

Table 1: Key Reagents in the Synthesis of this compound

| Reagent/Compound Name | Role in Synthesis |

| 4-Amino-2,2,6,6-tetramethylpiperidine | Starting material for 4-amino-TEMPO synthesis. researchgate.net |

| Acetic Anhydride | Acetylating agent for the protection of the amino group. nih.gov |

| Hydrogen Peroxide/Sodium Tungstate | Oxidizing system for the formation of the nitroxyl radical. nih.gov |

| Potassium Hydroxide | Base for the hydrolysis of the acetamide protecting group. nih.gov |

| 4-Amino-TEMPO | Key intermediate containing the free amino group for derivatization. rhhz.net |

| Bromoacetyl Bromide | Acylating agent to introduce the bromoacetamide moiety. rhhz.net |

| Triethylamine | Base to neutralize the acid byproduct during acylation. rsc.org |

| Dichloromethane | Common solvent for the acylation reaction. rhhz.net |

Investigation of Novel Reaction Conditions for Enhanced Yield and Purity

While the established pathways are reliable, research into optimizing reaction conditions to improve yield and purity is an ongoing aspect of synthetic chemistry. For the synthesis of this compound and its analogues, several general strategies for optimization can be considered, although specific literature on optimizing this exact reaction is sparse.

Alternative Reagents and Catalysts: The choice of acylating agent and base can influence the reaction's efficiency. While bromoacetyl bromide is effective, other activated bromoacetic acid derivatives could be explored. Furthermore, the use of solid-supported reagents or catalysts could simplify the purification process, as the excess reagent or catalyst can be removed by simple filtration. orgsyn.org

Purification Strategies: The purity of the final this compound product is crucial for its application in site-directed spin labeling, as impurities can lead to non-specific labeling or interfere with spectroscopic measurements. sigmaaldrich.com Purification is typically achieved by column chromatography. Investigations into alternative purification methods, such as recrystallization from different solvent systems or the use of solid-phase extraction techniques, could lead to higher purity and recovery of the final product. The stability of the nitroxyl radical must be considered during all synthetic and purification steps, as harsh conditions can lead to its reduction or other side reactions. rsc.org

Functionalization and Derivatization Techniques for Specific Research Applications

The utility of this compound lies in its ability to be covalently attached to specific sites within biomolecules, thereby introducing a paramagnetic probe for structural and dynamic studies.

Covalent Attachment Chemistries for Biomolecular Conjugation

The bromoacetamide moiety is a reactive electrophile that can participate in nucleophilic substitution reactions with various functional groups present in biomolecules.

The primary application of this compound in biomolecular conjugation is the alkylation of thiol groups, which are present in the amino acid cysteine. ncl.ac.uk The sulfur atom of a cysteine residue is a potent nucleophile, particularly in its deprotonated thiolate form, and readily attacks the carbon atom bearing the bromine in the bromoacetamide group. This results in the formation of a stable thioether bond and the displacement of the bromide ion. nih.govresearchgate.net

This thiol-selective alkylation is a cornerstone of site-directed spin labeling (SDSL). ncl.ac.ukresearchgate.net By introducing a cysteine residue at a specific position in a protein through site-directed mutagenesis, researchers can then selectively attach the this compound spin label to that site. The high reactivity of haloacetamides towards thiols allows for this specific labeling, even in the presence of other nucleophilic amino acid side chains, by carefully controlling the reaction conditions, such as pH. researchgate.netgoogle.com

Table 2: Research Findings on Thiol-Selective Alkylation with Haloacetamides

| Finding | Significance for this compound Application |

| Haloacetamides are highly reactive towards cysteine residues, forming stable thioether bonds. nih.govresearchgate.net | This provides the chemical basis for the specific attachment of the spin label to cysteine sites in proteins. |

| The reaction is highly selective for thiols over other nucleophilic groups at neutral or slightly basic pH. google.com | Allows for targeted labeling of specific cysteine residues in a complex biomolecule. |

| The efficiency of alkylation can be influenced by the specific haloacetamide reagent and reaction conditions. numberanalytics.com | Suggests that optimization of labeling protocols with this compound is possible to achieve higher efficiency. |

While less common than cysteine modification, the alkylation of methionine residues with haloacetamides has been reported. The sulfur atom in the thioether side chain of methionine is also nucleophilic and can be alkylated, particularly by reactive reagents like iodoacetamide (B48618) and, by extension, bromoacetamide.

A notable study demonstrated the specific modification of the sole methionine residue (Met-90) in bovine α-lactalbumin using this compound. sigmaaldrich.com This irreversible alkylation allowed for the placement of the spin label at the methionine position, enabling the use of EPR and NMR spectroscopy to measure intramolecular distances and probe conformational changes in the protein. sigmaaldrich.com This highlights the utility of this compound for probing the local environment of methionine residues, which are often less accessible or reactive than cysteines but can provide unique structural insights. The reaction with methionine is generally slower than with cysteine and may require more forcing conditions or higher reagent concentrations. numberanalytics.com

Thiol-Selective Alkylation Strategies

Immobilization onto Solid Supports and Nanomaterials for Heterogeneous Systems Research

The immobilization of TEMPO derivatives onto solid supports and nanomaterials is a key strategy for creating recoverable and reusable catalysts for applications like the selective oxidation of alcohols. researchgate.net This approach transforms a homogeneous catalyst into a heterogeneous one, simplifying product purification and reducing costs associated with the catalyst. researchgate.net

Solid Supports:

Polymer monoliths have emerged as effective supports for TEMPO. mdpi.com For example, a poly(4-chloromethyl-styrene-co-divinylbenzene) monolith can be prepared and subsequently functionalized by flowing a solution of 4-amino-TEMPO through it. mdpi.com The nucleophilic substitution reaction between the amino group of the TEMPO derivative and the chloromethyl groups on the polymer backbone covalently immobilizes the catalyst. mdpi.com These monolithic catalysts exhibit high porosity and permeability, making them suitable for both batch and continuous flow reactions. mdpi.com Although their activity can decrease due to product adsorption, it can often be restored by washing with a solvent. mdpi.com

Nanomaterials:

Graphene oxide (GO) is another prominent support for TEMPO immobilization. researchgate.net The carboxylic acid groups on the surface of GO can be activated, for instance with thionyl chloride, and then reacted with 4-amino-TEMPO to form stable amide bonds. researchgate.net These TEMPO-grafted GO composites have been successfully used as easily recoverable catalysts for the selective oxidation of alcohols under mild conditions. researchgate.net Other carbon nanomaterials and nanocellulose have also been explored. researchgate.netnih.gov For instance, TEMPO-oxidized cellulose (B213188) nanofibers (TOCNFs) can serve as a support for other nanomaterials, such as silver nanoparticles (AgNPs), creating nanocomposites with enhanced properties for applications like heavy metal adsorption. nih.gov

Table 1: Examples of Supports for TEMPO Immobilization

| Support Material | Functionalization Method | TEMPO Derivative Used | Application | Reference |

|---|---|---|---|---|

| Polymer Monolith | Nucleophilic substitution | 4-amino-TEMPO | Catalytic alcohol oxidation | mdpi.com |

| Graphene Oxide (GO) | Amide bond formation | 4-amino-TEMPO | Catalytic alcohol oxidation | researchgate.net |

| Cellulose Nanofibers | Used as a support for AgNPs | TEMPO (as oxidant for cellulose) | Heavy metal adsorption | nih.gov |

Development of Cleavable Linkers for Dynamic Probe Control

Cleavable linkers are molecular spacers that connect a probe, such as a TEMPO derivative, to a target molecule or surface, and can be broken under specific, controlled conditions. rsc.orgbroadpharm.com Their development is crucial for creating dynamic systems where the probe can be released on demand, which is particularly important in chemical biology for target identification and in materials science for creating responsive surfaces. rsc.org

The choice of a cleavable linker dictates the release mechanism. axispharm.com Common types include:

Disulfide Linkers: These are cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, which are abundant in the intracellular environment. broadpharm.comaxispharm.com This makes them highly useful for drug delivery systems designed to release their payload inside cells. axispharm.com

Peptide Linkers: Specifically designed peptide sequences can be cleaved by certain proteases, such as cathepsins, which are often overexpressed in tumor cells. broadpharm.comaxispharm.com This allows for highly specific release at a target site.

Acid-Labile Linkers: Linkers containing groups like hydrazones are stable at neutral pH but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-5.5). axispharm.com

Photocleavable Linkers: These linkers incorporate a photolabile group, often containing a nitrobenzyl moiety, that breaks upon irradiation with light of a specific wavelength. This provides high spatial and temporal control over probe release. broadpharm.com

The integration of these linkers with this compound or its analogues can be achieved through standard bioconjugation chemistry. The bromoacetamide group is a reactive handle that can readily form a stable thioether bond with cysteine residues in peptides or proteins. By synthesizing a linker that has a thiol group on one end and the cleavable moiety embedded within its structure, one can first attach the linker to the TEMPO derivative and then conjugate the entire construct to a target. Alternatively, click chemistry provides a powerful tool for assembling such probes. units.itacs.orgtcichemicals.com A TEMPO analogue bearing an alkyne or azide (B81097) can be efficiently coupled to a linker molecule with the complementary reactive group, facilitating the modular construction of complex, cleavable probes. units.itacs.org

Table 2: Types of Cleavable Linkers and Their Stimuli

| Linker Type | Cleavage Stimulus | Common Chemical Group | Application Area | Reference |

|---|---|---|---|---|

| Disulfide | Reducing Agents (e.g., Glutathione) | -S-S- | Intracellular Drug Release | broadpharm.comaxispharm.com |

| Peptide | Specific Proteases (e.g., Cathepsins) | Valine-Citrulline | Targeted Cancer Therapy | broadpharm.comaxispharm.com |

| Acid-Labile | Low pH (Acidic Environment) | Hydrazone | Endosomal/Lysosomal Release | axispharm.com |

| Photocleavable | Light (Specific Wavelength) | Nitrobenzyl | Spatiotemporal Control | broadpharm.com |

Mechanistic Insights into Tempo 4 Bromoacetamide Interactions Within Research Systems

Fundamental Principles of Nitroxide Radical Reactivity

Nitroxide radicals, including TEMPO and its derivatives, are characterized by a stable free radical centered on the nitroxyl (B88944) group (N-O•). wikipedia.org The unpaired electron is delocalized between the nitrogen and oxygen atoms. frontiersin.org This stability is largely attributed to the steric hindrance provided by the four methyl groups on the adjacent carbons of the piperidine (B6355638) ring, which prevent radical-radical dismutation reactions. nih.gov

The reactivity of nitroxide radicals is dominated by their ability to participate in single-electron transfer processes. acs.org They can be oxidized to form a diamagnetic oxoammonium cation or reduced to form a hydroxylamine (B1172632). nih.govnih.gov The redox potential of these transformations can be influenced by the substituents on the piperidine ring. acs.orgnih.gov Electron-withdrawing groups, for instance, tend to stabilize the reduced form (aminoxyl anion), while electron-donating groups stabilize the oxidized oxoammonium cation. acs.org These redox properties are central to their application in various chemical and biological systems. nih.govacs.org

Covalent Modification Mechanisms with Target Biomolecules

TEMPO 4-bromoacetamide is primarily used as a spin label in a technique called site-directed spin labeling (SDSL). wikipedia.orgnih.gov This method involves the introduction of a specific amino acid, most commonly cysteine, into a protein at a site of interest via site-directed mutagenesis. wikipedia.orgnih.gov The bromoacetamide group of the TEMPO derivative then reacts specifically with the thiol group of the cysteine residue, forming a stable covalent thioether bond. wikipedia.orgrsc.org This specific attachment allows researchers to probe the local environment and dynamics at that precise location within the protein. wikipedia.orgnih.gov

Elucidation of Reaction Kinetics and Specificity with Nucleophilic Sites

The covalent modification of biomolecules by this compound is an alkylation reaction. The bromoacetamide moiety is an effective alkylating agent, reacting with nucleophilic side chains of amino acids. While it shows high reactivity towards the thiol group of cysteine, it can also react with other nucleophilic residues such as the thioether of methionine. nih.govnih.gov

The kinetics of this reaction are influenced by several factors, including pH and the accessibility of the target residue. The reaction with cysteine thiols is typically carried out at a neutral or slightly alkaline pH to ensure the thiol group is in its more nucleophilic thiolate form. The rate of modification can provide information about the local environment of the target residue; a faster reaction rate may suggest a more exposed and accessible site.

Table 1: Nucleophilic Amino Acid Residues Targeted by this compound

| Amino Acid | Nucleophilic Group | Resulting Bond | Typical Reaction pH |

| Cysteine | Thiol (-SH) | Thioether | Neutral to slightly alkaline |

| Methionine | Thioether (-S-CH3) | Sulfonium ion | Neutral |

This table summarizes the primary amino acid residues that can be covalently modified by the bromoacetamide group of this compound.

Influence of Local Environment on Alkylation Efficiency

The efficiency of the alkylation reaction is highly dependent on the local microenvironment of the target residue within the biomolecule. Steric hindrance from neighboring amino acid side chains can significantly impede the approach of the bulky this compound molecule, thereby reducing the reaction rate. The solvent accessibility of the target residue is also a critical factor; residues buried within the hydrophobic core of a protein will be less available for modification than those on the surface.

Furthermore, the local polarity and electrostatic environment can influence the reaction. For instance, the pKa of a cysteine thiol can be perturbed by its local environment, affecting its nucleophilicity at a given pH. The presence of charged residues near the target site can also electrostatically attract or repel the incoming spin label, modulating the alkylation efficiency. These environmental effects are precisely what make SDSL a powerful tool, as the success and rate of labeling provide valuable structural information. wikipedia.orgnih.gov

Electron Exchange and Redox Properties in Biological Mimicry Systems

The nitroxide radical of this compound can participate in electron exchange interactions with other paramagnetic species. This property is exploited in techniques such as electron-electron double resonance (ELDOR) and double electron-electron resonance (DEER) spectroscopy to measure distances between two spin labels on a macromolecule.

In biological mimicry systems, the redox properties of the TEMPO moiety are of significant interest. The reversible one-electron oxidation to the oxoammonium cation and reduction to the hydroxylamine allows it to act as a redox probe. acs.orgnih.gov The redox potential of the TEMPO/TEMPO+ couple is sensitive to the polarity of its environment. nih.gov This sensitivity can be used to study the local environment within model membranes or protein cavities. For example, the transfer of a TEMPO-labeled molecule from an aqueous to a nonpolar environment can be monitored by changes in its electrochemical or spectroscopic properties. rsc.org

Radical Trapping and Scavenging Mechanisms in Reaction Pathway Studies

Beyond its role as a structural probe, the TEMPO moiety can act as a radical scavenger or trapping agent. nih.govresearchgate.net In studies of reaction mechanisms, this compound can be used to intercept and stabilize transient radical intermediates. researchgate.netresearchgate.net When a radical species is formed in a reaction, it can react with the nitroxide radical of TEMPO to form a stable, diamagnetic adduct. nih.gov

This "trapping" of the radical intermediate prevents it from proceeding along its normal reaction pathway. By identifying the structure of the TEMPO-adduct, often through techniques like mass spectrometry, researchers can gain direct evidence for the existence and structure of the transient radical species. nih.gov This application is particularly valuable for elucidating complex reaction mechanisms, including those involving enzymatic catalysis or oxidative processes. nih.govsemanticscholar.org The high efficiency of TEMPO in scavenging radicals makes it a powerful tool for these mechanistic investigations. nih.gov

Advanced Spectroscopic Applications in Biomolecular Structure and Dynamics Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy Methodologies

EPR spectroscopy is a magnetic resonance technique that specifically detects species with unpaired electrons, such as the nitroxide radical in Tempo 4-bromoacetamide. bruker.comuniversite-paris-saclay.fr By analyzing the absorption of microwave radiation in the presence of a magnetic field, EPR provides information on the spin label's mobility, its local environment, and its distance from other paramagnetic centers. bruker.comresearchgate.net These capabilities make site-directed spin labeling (SDSL) with probes like this compound a powerful approach for studying biomolecular systems that are often challenging for other high-resolution structural methods. researchgate.netresearchgate.net

Continuous Wave (CW) EPR is the conventional form of EPR spectroscopy. In a CW-EPR experiment, the magnetic field is swept while the sample is irradiated with a continuous microwave frequency. The resulting spectrum's lineshape is highly sensitive to the rotational motion of the nitroxide spin label. nih.govresearchgate.net This sensitivity allows for the characterization of the local dynamics at the labeled site, distinguishing between highly mobile, exposed sites and motionally restricted sites within a folded protein core or a binding interface. researchgate.net

The rate of a spin label's tumbling motion is quantified by the rotational correlation time (τc), which is the characteristic time it takes for the molecule to rotate by one radian. This parameter can be determined by analyzing the CW-EPR spectrum. For rapidly tumbling labels (τc < 1 ns), the spectrum consists of three sharp lines, and τc can be calculated from the relative heights and widths of these lines. rsc.org As the motion becomes slower and more restricted, the spectrum broadens and becomes more asymmetric. mdpi.com

A notable research application involved the labeling of methionine-38 in human apolipoprotein C-I with this compound. The CW-EPR spectrum revealed a rotational correlation time (τc) of 0.22 ns for the label on the free apoprotein. Upon binding to dimyristoylphosphatidylcholine (B1235183) (DMPC) vesicles, the motion of the spin label was significantly restricted, resulting in an increased τc of 0.35 ns. nih.gov This change provided direct evidence of the involvement of this specific protein region in lipid interaction. nih.gov

| Protein | Labeling Site | Condition | Rotational Correlation Time (τc) |

| Apolipoprotein C-I | Methionine-38 | Free in solution | 0.22 ns |

| Apolipoprotein C-I | Methionine-38 | Bound to DMPC | 0.35 ns |

| Data sourced from a study on apolipoprotein C-I labeled with this compound. nih.gov |

The CW-EPR spectrum of a nitroxide label is also influenced by the polarity and viscosity of its immediate microenvironment. The isotropic hyperfine coupling constant (Aiso) and the g-factor are sensitive to solvent polarity; an increase in local polarity (e.g., increased water exposure) typically leads to a larger Aiso value. researchgate.net This allows researchers to probe the solvent accessibility of a labeled site.

Simultaneously, the lineshape of the spectrum reflects the local microviscosity. researchgate.net In environments with high viscosity, the spin label's tumbling is slowed, leading to a broader, more anisotropic spectrum, similar to the effects of direct motional restriction by the macromolecular structure. By analyzing changes in both hyperfine splitting and lineshape, one can differentiate between changes in local dynamics and changes in the environmental properties like polarity at the site of the this compound label. researchgate.net

While CW-EPR excels at probing local dynamics, pulsed EPR techniques are required to measure long-range distances between paramagnetic centers. hi.isljmu.ac.uk The most prominent of these is Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER). nih.gov This technique measures the magnetic dipole-dipole interaction between two spin labels, which is dependent on the distance between them. nih.gov By introducing two this compound labels at specific sites within a single macromolecule or across a biomolecular complex, DEER can precisely measure distances in the range of 1.5 to 10 nanometers. ljmu.ac.ukresearchgate.net

The DEER experiment utilizes two different microwave frequencies. A "pump" pulse inverts the spins of one population of labels (B spins), which alters the local magnetic field experienced by a second population (A spins). This change is detected by a spin echo sequence applied to the A spins. nih.govnih.gov The resulting echo signal oscillates at a frequency determined by the strength of the dipolar coupling, which is inversely proportional to the cube of the distance (r⁻³) between the spins. nih.gov

This method provides crucial long-range distance restraints for determining the three-dimensional structures of proteins and their complexes. researchgate.net For instance, DEER has been used to measure distances in proteins like T4 Lysozyme (B549824) by labeling pairs of engineered cysteine residues with nitroxide spin labels, yielding precise structural information in solution. nih.gov

| Protein | Labeling Sites (Cysteine Residues) | Measured Distance (nm) |

| T4 Lysozyme | 61 / 135 | 3.2 nm |

| T4 Lysozyme | 65 / 80 | 2.5 nm |

| T4 Lysozyme | 65 / 135 | 4.0 nm |

| Representative data illustrating distances measured in T4 Lysozyme using nitroxide spin labels with the DEER technique. nih.gov |

A key advantage of the DEER technique is its ability to characterize not just a single structure but a distribution of conformations. elifesciences.org Biological macromolecules are often dynamic and exist as an ensemble of different conformational states in solution. The DEER experiment yields a distance distribution rather than a single distance value, directly reflecting this conformational heterogeneity. researchgate.net

The raw DEER time-domain signal is processed, typically using methods like Tikhonov regularization, to convert it into a probability distribution of distances, P(r). elifesciences.org The presence of multiple peaks in this distribution can indicate distinct conformational states, and the width of the peaks provides information on the flexibility of the region connecting the two labels. This makes DEER, enabled by specific labeling with probes like this compound, a unique tool for characterizing the dynamic conformational landscapes of proteins and nucleic acids. researchgate.netelifesciences.org

Measurement of Long-Range Distances in Macromolecules

High-Field and High-Frequency EPR for Enhanced Resolution and Anisotropy Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful method for studying molecules with unpaired electrons, such as the nitroxide radical in Tempo. When this compound is covalently attached to a biomolecule, EPR spectra provide information about the local environment and dynamics of the spin label. The move to high magnetic fields and high microwave frequencies in EPR experiments significantly boosts spectral resolution.

This enhancement in resolution is crucial for resolving anisotropic magnetic interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. The g-tensor and the hyperfine coupling tensor, which characterize the interaction of the unpaired electron with the magnetic field and the nitrogen nucleus, respectively, are both anisotropic. At standard X-band frequencies (around 9.5 GHz), these anisotropic interactions are often poorly resolved, resulting in broad and overlapping spectral features.

By utilizing higher frequencies, such as W-band (~95 GHz), the g-anisotropy becomes more spread out, leading to a significant increase in spectral resolution. This allows for a more accurate determination of the tensor parameters, which in turn reveals detailed information about the orientation and rotational mobility of the spin label. Such data is instrumental in characterizing the structure and flexibility of the labeled biomolecule. High-field EPR can effectively differentiate between various motional regimes of the spin label, from highly restricted to nearly isotropic motion, offering insights into the conformational dynamics of proteins and nucleic acids.

| EPR Frequency Band | Approximate Magnetic Field | Key Advantage for Tempo-Labeled Systems |

| X-band | 0.34 T | Standard measurements, good for initial characterization. |

| Q-band | 1.25 T | Improved g-factor resolution over X-band. |

| W-band | 3.4 T | High resolution of g-anisotropy, enabling detailed analysis of motion. |

| D-band | 5.2 T | Further enhanced resolution, beneficial for complex systems with multiple conformations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The paramagnetic properties of this compound can be harnessed in Nuclear Magnetic Resonance (NMR) spectroscopy to extract structural and dynamic information about the host biomolecule. The unpaired electron of the nitroxide spin label influences the nuclear spins of nearby atoms, producing measurable effects in the NMR spectrum.

Paramagnetic Relaxation Enhancement (PRE) for Long-Range Structural Restraints

Paramagnetic Relaxation Enhancement (PRE) is an NMR technique that provides long-range distance information, a significant advantage over traditional methods like the Nuclear Overhauser Effect (NOE), which is typically limited to distances under 6 Å. nih.gov PRE is based on the distance-dependent enhancement of the relaxation rates of nuclear spins by a paramagnetic center. nih.gov The large magnetic moment of an unpaired electron allows for the detection of distances up to ~35 Å. nih.govnih.gov

The Tempo spin label introduces an additional relaxation pathway for nearby nuclei, increasing their longitudinal (R1) and transverse (R2) relaxation rates. nih.gov The magnitude of this paramagnetic relaxation enhancement is proportional to the inverse sixth power of the distance between the unpaired electron and the nucleus. nih.gov To quantify these effects, two sets of NMR experiments are conducted: one on the paramagnetic sample and another on a diamagnetic control, where the nitroxide is reduced. The difference between the measured relaxation rates yields the paramagnetic contribution (Γ1 and Γ2).

Γ₁ = R₁,para - R₁,dia

Γ₂ = R₂,para - R₂,dia

These rates are typically measured using standard NMR pulse sequences like inversion recovery for R1 and Carr-Purcell-Meiboom-Gill (CPMG) for R2.

The distance (r) between the paramagnetic center and a specific nucleus can be calculated from the measured PRE rates using the Solomon-Bloembergen equations. nih.gov For the transverse PRE (Γ₂), the relationship can be expressed as:

Γ₂ = K * (4τc + 3τc / (1 + ωH²τc²)) / r⁶

Where:

K is a constant incorporating physical constants and the gyromagnetic ratios of the electron and nucleus.

τc represents the correlation time for the electron-nucleus interaction.

ωH is the Larmor frequency of the observed nucleus.

r is the distance between the paramagnetic center and the nucleus.

By measuring Γ₂ for numerous nuclei, a set of long-range distance restraints can be generated, which are crucial for determining the global fold of a protein or the architecture of a macromolecular complex. acs.org

A significant strength of PRE is its ability to detect and characterize sparsely populated, transient conformational states that are often invisible to other structural biology techniques. nih.govnih.gov Because the observed PRE is a population-weighted average of all conformational states, even a minor population of a conformation where a nucleus is in close proximity to the spin label can produce a measurable effect. nih.govpnas.org This makes PRE an invaluable tool for studying "dark" or "invisible" states such as protein folding intermediates, encounter complexes in molecular recognition, and the conformational landscapes of intrinsically disordered proteins. nih.govnih.govnih.gov NMR spectroscopy is particularly sensitive to these lowly populated conformations, capable of characterizing states with populations as low as 0.5%. jove.com

Distance Calculation from PRE Data

Paramagnetic Chemical Shift (PCS) Analysis for Positional Information

Beyond relaxation effects, the unpaired electron of a paramagnetic tag can induce shifts in the resonance frequencies of nearby nuclei, an effect known as the Paramagnetic Chemical Shift (PCS). nickanthis.com These shifts are caused by the magnetic field generated by the unpaired electron and are dependent on both the distance and the orientation of the nucleus relative to the paramagnetic center.

The PCS (δ_para) is determined by subtracting the chemical shift of a nucleus in the diamagnetic state from its chemical shift in the paramagnetic state:

δ_para = δ_para - δ_dia

Dynamic Nuclear Polarization (DNP) Enhancement Utilizing TEMPO Derivatives

Dynamic Nuclear Polarization is a sophisticated technique used to dramatically increase the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy. The core principle of DNP involves transferring the very high spin polarization of unpaired electrons to the surrounding nuclear spins, thereby boosting the NMR signal by several orders of magnitude. This enables experiments on samples that are too dilute or insensitive for conventional NMR methods.

Stable nitroxide radicals, particularly derivatives of TEMPO, are among the most common and effective polarizing agents used in DNP experiments. These radicals possess a stable unpaired electron, which is essential for the polarization transfer process. The efficiency of a TEMPO derivative as a polarizing agent is influenced by its molecular structure, solubility, and the specific DNP mechanism at play under the experimental conditions (e.g., magnetic field strength and temperature).

The functional group attached to the TEMPO ring is crucial. For instance, a hypothetical This compound molecule features a bromoacetamide group. This functional group is known in biochemistry as a reactive handle for covalent modification of proteins, specifically targeting cysteine, histidine, and methionine residues. In the context of DNP, this suggests a potential application in "targeted DNP," where the radical is site-specifically attached to a biomolecule of interest. This approach can provide distance restraints and structural information localized to the labeling site. However, no published research confirms the use of this compound for this purpose.

In solid-state NMR (ssNMR), DNP has become a transformative technology, particularly for the study of large biomolecular assemblies, membrane proteins, and materials. Experiments are typically conducted at cryogenic temperatures (around 100 K) to achieve optimal DNP efficiency. The sample, containing the analyte and the polarizing agent, is prepared in a glass-forming matrix, such as a glycerol-water mixture, to ensure a random, amorphous distribution of the radicals.

The primary DNP mechanisms in solids at high magnetic fields are the cross-effect and the thermal mixing effect.

Cross-Effect (CE): This is a three-spin process involving two coupled electrons and one nucleus. It is the dominant mechanism for many TEMPO-based biradicals, which are designed to hold two radical moieties at a fixed distance. Efficient CE requires the separation between the electron paramagnetic resonance (EPR) frequencies of the two electrons to be approximately equal to the nuclear Larmor frequency.

Thermal Mixing (TM): This mechanism becomes significant when the concentration of electron spins is high enough for strong electron-electron dipolar couplings to create a collective electron spin reservoir.

While biradicals are often the most effective polarizing agents for ssDNP, monoradicals like TEMPO derivatives can also be used. The performance of a given radical is highly dependent on the sample environment and the magnetic field.

Table 1: General Parameters for Solid-State DNP Experiments with TEMPO Radicals (Note: This table represents typical values for TEMPO derivatives in general, as no data exists for this compound.)

| Parameter | Typical Value/Condition | Purpose |

| Polarizing Agent | TEMPO-based biradicals (e.g., AMUPol, TEKPol) or monoradicals | Source of unpaired electrons for polarization transfer. |

| Concentration | 10-40 mM | Balances DNP efficiency with paramagnetic relaxation effects. |

| Temperature | ~100 K | Increases electron polarization and optimizes relaxation times. |

| Matrix | Glycerol-d8/D₂O/H₂O (60/30/10 v/v/v) | Forms a glassy solid, ensuring homogeneous radical distribution. |

| Magnetic Field | 9.4 T and higher | High fields provide greater spectral resolution. |

| MAS Rate | 8 kHz to >100 kHz | Averages anisotropic interactions to yield high-resolution spectra. |

Liquid-state DNP, also known as Overhauser DNP, operates under fundamentally different principles than solid-state DNP. The process relies on the time-dependent modulation of the electron-nuclear hyperfine coupling, driven by the rapid translational and rotational diffusion of both the radical and the solvent molecules in solution. Microwave irradiation of the electron spin transitions leads to a transfer of polarization to the nuclei via cross-relaxation.

The efficiency of liquid-state DNP is strongly dependent on the magnetic field, with the effect generally decreasing at higher fields. However, significant enhancements can still be achieved, particularly for nuclei like ¹³C and ³¹P. The choice of solvent and the molecular size of the polarizing agent are critical factors. Bulky nitroxide derivatives have been shown to perform better than smaller radicals in certain cases due to the influence of rotational diffusion on the polarization transfer mechanism.

A key advantage of liquid-state DNP is that it provides enhanced signals for molecules in their native, solution state, preserving high-resolution spectra without the line broadening seen in solids.

Table 2: Key Factors in Liquid-State DNP with Nitroxide Radicals (Note: This table is based on general findings for nitroxides, as specific data for this compound is unavailable.)

| Factor | Description | Impact on DNP Efficiency |

| Mechanism | Overhauser Effect | Governed by electron-nuclear cross-relaxation modulated by molecular motion. |

| Molecular Motion | Translational and Rotational Diffusion | The rate of molecular motion must be appropriate to mediate the polarization transfer at the given magnetic field. |

| Solvent Viscosity | Lower viscosity generally leads to faster diffusion | Can increase the Heisenberg spin exchange rate, which influences DNP efficiency. |

| Radical Size | Larger, bulkier radicals can exhibit different diffusion dynamics | Can lead to improved performance, especially for ¹³C DNP, due to structural fluctuations. |

| Magnetic Field | Typically lower fields (e.g., 0.35 T to 1.2 T) are more efficient | The Overhauser effect's efficiency diminishes as the magnetic field strength increases. |

Applications in Macromolecular Structure, Dynamics, and Interaction Studies

Protein Folding and Unfolding Pathways Investigation

The study of protein folding and unfolding is crucial for understanding protein function and misfolding diseases. Site-directed spin labeling with probes like TEMPO 4-bromoacetamide provides site-specific information on the conformational changes that occur during these processes. By attaching the spin label to specific cysteine residues introduced via site-directed mutagenesis, researchers can monitor the local environment and dynamics at different points in the protein structure as it folds or unfolds. wikipedia.org

Recent advancements, such as the development of high-sensitivity stopped-flow EPR systems, have enabled the real-time observation of protein folding kinetics on the millisecond timescale. biorxiv.orgnih.gov For instance, studies on the unfolding of T4 lysozyme (B549824) using this technique have revealed site-specific variations in the folding pathway, providing a more granular view of the folding landscape. biorxiv.org The analysis of EPR spectra from spin labels at different locations within the protein can distinguish between folded, unfolded, and intermediate states, offering insights into the sequence of events during the folding process. The ability to time-resolve these structural changes makes SDSL a powerful approach for exploring the evolution of protein structure. nih.gov

Protein-Protein Interaction Interface Mapping

Defining the interfaces of protein-protein interactions is fundamental to understanding cellular signaling, regulation, and complex assembly. This compound, in conjunction with EPR spectroscopy, is utilized to map these interaction surfaces. By labeling one protein with the spin probe and observing changes in the EPR spectrum upon binding to its partner, researchers can identify the residues at the binding interface.

The principle behind this application lies in the sensitivity of the nitroxide spin label's EPR spectrum to its local environment and mobility. wikipedia.org When a labeled residue is part of a protein-protein interface, its mobility is often restricted, leading to a broadening of the EPR signal. By systematically labeling residues across the protein surface, a map of the interaction site can be generated. This method has been successfully applied to study the assembly of multi-subunit membrane protein complexes, such as the detailed analysis of the binding of the PsaC subunit to the PsaA and PsaB subunits of Photosystem I. wikipedia.org

Membrane Protein Structure and Dynamics in Lipid Bilayers

Membrane proteins play critical roles in cellular function, but their study is often complicated by their hydrophobic nature. Site-directed spin labeling with this compound offers a robust method to investigate the structure and dynamics of membrane proteins within their native-like lipid bilayer environment.

By labeling specific sites, researchers can determine the secondary and tertiary structure of membrane proteins, as well as the depth of insertion of specific residues into the lipid bilayer. nih.gov The mobility of the spin label provides information about the local dynamics of the protein, which is crucial for understanding its function. For example, ligand-induced conformational changes in the β2 adrenergic receptor, a challenging membrane protein system, have been successfully measured using advanced EPR techniques, demonstrating the power of this approach for complex, biomedically relevant proteins. biorxiv.orgnih.gov

Nucleic Acid Conformation and Flexibility Analysis (DNA and RNA)

The biological functions of DNA and RNA are intrinsically linked to their three-dimensional structures and conformational flexibility. Site-directed spin labeling with reagents like this compound provides a means to probe these aspects of nucleic acid structure. hi.is By incorporating a spin label at a specific nucleotide, either on the base, sugar, or phosphate (B84403) backbone, it is possible to obtain information about local conformation and dynamics. hi.is

This technique has been used to study various aspects of nucleic acid structure, including the conformation of single-stranded overhangs, the flexibility of helical junctions, and the structural changes that occur upon protein binding. For instance, early studies utilized bromoacetamide spin labels to selectively alkylate 4-thiouridine (B1664626) in tRNA, allowing for the investigation of its structure while retaining biological activity. hi.is More recent applications involve the incorporation of modified phosphoramidites during solid-phase synthesis to introduce a reactive group for post-synthetic labeling. hi.is

Enzyme Conformational Changes During Catalysis

Enzyme catalysis is often accompanied by conformational changes that are essential for substrate binding, transition state stabilization, and product release. Understanding these dynamic events is key to elucidating enzyme mechanisms. Time-resolved EPR spectroscopy, using spin labels like this compound, can capture these transient conformational states.

By placing a spin label near the active site or at a location known to undergo conformational changes, it is possible to monitor the structural transitions that occur during the catalytic cycle. The development of high-sensitivity stopped-flow EPR allows for the investigation of these dynamics on the millisecond timescale, providing a window into the intricate motions that govern enzyme function. biorxiv.orgnih.gov This approach is broadly applicable to studying enzyme mechanisms in various biological processes. nih.gov

Study of Biomolecular Dynamics on Various Timescales

Biomolecules are inherently dynamic, with motions occurring over a wide range of timescales that are often critical for their function. EPR spectroscopy of site-directed spin labels is uniquely suited to characterize these dynamics. The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide spin label, which in turn reflects the dynamics of the local protein or nucleic acid environment. wikipedia.orgmdpi.com

Theoretical and Computational Investigations of Tempo 4 Bromoacetamide Systems

Quantum Chemical Calculations of Electronic Structure and Spin Density Distribution

Quantum chemical calculations are employed to elucidate the fundamental electronic properties of the TEMPO 4-bromoacetamide radical. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of the molecule's electronic structure and the distribution of the unpaired electron's spin density. arxiv.orgpurdue.edutu-braunschweig.de

Studies on the parent TEMPO molecule and its derivatives reveal that the electronic structure is dominated by the nitroxide radical group (N-O). core.ac.ukresearchgate.net The singly occupied molecular orbital (SOMO) is primarily localized on the nitrogen and oxygen atoms. This localization is key to its function as a paramagnetic probe. Calculations show that the majority of the spin density resides on the N and O atoms of the nitroxide moiety. researchgate.net Polarized neutron diffraction studies on a related TEMPO derivative confirmed that the spin density is almost equally shared between the nitrogen and oxygen atoms. researchgate.net

Furthermore, calculations predict significant, though smaller, spin populations on adjacent carbon atoms. researchgate.net For instance, in a similar TEMPO derivative, the carbon atoms neighboring the nitrogen in the piperidine (B6355638) ring were found to carry spin populations of differing signs. researchgate.net This distribution is critical as it influences the hyperfine coupling constants observed in EPR spectroscopy. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), are instrumental in predicting these hyperfine couplings and understanding the magnetic properties of the radical. researchgate.net

Table 1: Calculated Spin Density Distribution in a TEMPO Derivative

This table presents typical results from DFT calculations on a TEMPO derivative, illustrating the distribution of the unpaired electron spin. The values represent the Mulliken spin densities.

| Atom | Calculated Spin Density (a.u.) |

| N (Nitroxide) | +0.4 to +0.5 |

| O (Nitroxide) | +0.4 to +0.5 |

| C (adjacent to N) | -0.07 to +0.06 |

| Other Ring Carbons | < |0.02| |

Molecular Dynamics Simulations of Spin-Labeled Biomolecules

Molecular dynamics (MD) simulations are a powerful tool for studying the structure, dynamics, and function of biological macromolecules. researchgate.netgmu.edu When a biomolecule is labeled with this compound, MD simulations can predict the behavior of the spin label and its influence on the host molecule, providing a bridge between structure and spectroscopic observables. mpg.dearxiv.org

Simulations can model the rotational dynamics of the spin label, characterized by a rotational correlation time. scispace.comua.edubccampus.ca This parameter describes how quickly the label tumbles and is sensitive to the local environment. Slower rotational dynamics can indicate restricted motion upon binding or within a structured region of a biomolecule. scispace.com The linker, in this case derived from bromoacetamide, allows for a degree of motion independent of the global tumbling of the biomolecule, and simulations can quantify the extent of this internal motion. researchgate.net

The unpaired electron of the TEMPO label exerts paramagnetic effects on nearby nuclei, which can be detected by NMR spectroscopy. The most prominent of these is the Paramagnetic Relaxation Enhancement (PRE), which causes a distance-dependent increase in the relaxation rates of nuclear spins. nih.govnih.gov The PRE has an

MD simulations are essential for the accurate interpretation of PRE data. Because both the spin label and the biomolecule are flexible, the observed PRE is a population-weighted average over all accessible conformations. nickanthis.com Computational approaches, often implemented in software like Xplor-NIH, use an ensemble of conformers to represent the paramagnetic group. nih.gov By back-calculating the expected PRE values from a structural ensemble generated by MD, researchers can refine macromolecular structures and characterize transient, sparsely populated states that are otherwise invisible to conventional NMR techniques. nih.govnickanthis.comresearchgate.net

Table 2: Key Parameters from MD Simulations of Spin-Labeled Systems

| Parameter | Description | Typical Information Gained |

| Rotational Correlation Time (τc) | The characteristic time for the spin label to rotate by one radian. | Information on local mobility and viscosity of the label's environment. scispace.comua.edu |

| Order Parameter (S²) | A measure of the spatial restriction of the label's motion. | Quantifies the degree of conformational restriction; a value of 1 indicates a fixed orientation, 0 indicates isotropic motion. |

| Root Mean Square Fluctuation (RMSF) | The time-averaged deviation of an atom from its mean position. | Highlights the flexibility of the spin label and its linker relative to the biomolecule backbone. |

| Distance Distribution P(r) | The probability distribution of distances between the nitroxide and specific nuclei. | Used to interpret PRE and DEER (Double Electron-Electron Resonance) data for structural modeling. researchgate.net |

Prediction of Spin Label Conformational Flexibility and Rotational Dynamics

Docking and Binding Energy Calculations for Non-Covalent Interactions

Computational docking is a method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. ualberta.camdpi-res.com For this compound, docking studies can be used to investigate its non-covalent interactions with protein binding pockets or other host molecules. These simulations help in understanding potential binding modes and rationalizing experimental observations. acs.org

Following docking, binding energy calculations can provide a quantitative estimate of the binding affinity. cern.chmathgptpro.com These calculations often use scoring functions that account for various energetic contributions, such as electrostatic and van der Waals interactions. More rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to obtain more accurate free energies of binding. The calculation involves determining the difference in mass between a nucleus and the sum of the masses of its constituent nucleons; this "mass defect" is then converted to energy via E=mc². savemyexams.comlibretexts.org Understanding the non-covalent binding potential is crucial, for example, in designing competitive binding assays or in assessing potential non-specific interactions of the spin label. mdpi-res.com

Development of Computational Models for Spectroscopic Data Interpretation

The data obtained from EPR and NMR experiments on spin-labeled molecules can be complex. Computational models are critical for extracting meaningful structural and dynamic information from these spectra. nsf.gov

For EPR, simulation programs can compute the spectrum based on parameters like the g-tensor and hyperfine coupling tensors (obtained from quantum chemical calculations) and the rotational correlation time (obtained from MD simulations). By fitting the simulated spectrum to the experimental one, a detailed picture of the spin label's environment and mobility can be obtained.

For NMR, as discussed, computational models are essential for interpreting PRE data. nih.govnickanthis.com The process involves generating a structural ensemble of the spin-labeled biomolecule and then back-calculating the PREs for comparison with experimental values. This iterative refinement process allows for the determination of high-resolution structures and the characterization of dynamic conformational equilibria. nih.govresearchgate.net These computational tools bridge the gap between experimental measurements and their underlying molecular origins, making them a cornerstone of modern structural biology studies using spin labels like this compound.

Emerging Research Frontiers and Future Directions for Tempo 4 Bromoacetamide

Integration with Cryo-Electron Microscopy for Hybrid Structural Biology

The resolution revolution in cryo-electron microscopy (cryo-EM) has transformed structural biology, allowing for the near-atomic visualization of large, complex biomolecular assemblies. nih.govbiorxiv.org However, cryo-EM can face challenges with dynamic or flexible regions of macromolecules, where the density map may be blurred or of low resolution. nih.gov To overcome these limitations, hybrid methods that integrate cryo-EM data with information from other biophysical techniques are gaining prominence. nih.govnih.gov

Site-directed spin labeling (SDSL) using nitroxide probes like TEMPO 4-bromoacetamide, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful complementary technique. wikipedia.orgnih.govfrontiersin.org In this approach, this compound is used to covalently label specific cysteine residues introduced at desired locations within a protein or nucleic acid. wikipedia.orgresearchgate.net EPR techniques, particularly Double Electron-Electron Resonance (DEER) spectroscopy, can then measure precise distances (up to ~8-10 nm) between pairs of these spin labels. nih.govmdpi.com

These distance restraints provide crucial information about the conformation and flexibility of regions that are poorly resolved in cryo-EM maps. By combining the high-resolution global architecture from cryo-EM with the specific, dynamic distance information from EPR, researchers can build more accurate and complete atomic models of complex biological machines. This hybrid approach is particularly valuable for studying:

Conformational changes: Capturing the different states of molecular machines as they perform their functions.

Intrinsically disordered proteins (IDPs): Characterizing the structural ensembles of proteins that lack a stable tertiary structure. frontiersin.org

Protein-protein and protein-nucleic acid interactions: Mapping the interfaces and dynamic arrangements of large complexes. creative-biostructure.com

The reactivity of the bromoacetamide group allows for targeted attachment, making this compound a key enabler for these sophisticated hybrid structural biology investigations.

Development of Multi-Functional this compound Probes (e.g., Photoactivatable)

The next generation of spin labels aims to provide greater control over their activity and report on multiple environmental parameters simultaneously. A significant area of development is the creation of photoactivatable or "caged" nitroxide probes. nih.govd-nb.infonih.gov These probes are initially synthesized in a diamagnetic (EPR-silent) state and can be "switched on" with light of a specific wavelength.

This is typically achieved by attaching a photoremovable protecting group (PPG), such as an o-nitrobenzyl group, to the nitroxide. nih.govd-nb.inforesearchgate.net The this compound scaffold is an ideal starting point for creating such advanced probes. The bromoacetamide handle allows for covalent attachment to the target biomolecule, while the TEMPO core can be chemically modified with a PPG.

Key Features of Photoactivatable Probes:

Spatiotemporal Control: The spin label is activated only when and where light is applied, allowing for precise control in complex environments like living cells. nih.gov

Reduced Spin-Spin Interactions: The probe can be attached in its inactive state, minimizing unwanted interactions or perturbations until the moment of measurement.

In-Cell EPR: Photoactivation is a key enabling technology for performing EPR studies inside cells, where the probe must survive the cellular environment in a protected form before being activated for study. nih.gov

The synthesis strategy for a hypothetical photoactivatable probe starting from a TEMPO derivative is outlined below.

| Step | Description | Key Reagents |

| 1 | Protection of the nitroxide radical to form a hydroxylamine (B1172632). | Acid, reducing agent |

| 2 | Synthesis of the photoremovable protecting group (e.g., nitrobenzyl bromide). | Nitrobenzaldehyde, reducing agents, brominating agents |

| 3 | Alkylation of the hydroxylamine with the PPG. | Benzyl bromide derivative |

| 4 | Functionalization to re-introduce the reactive handle for bioconjugation. | Conversion to a bromoacetamide |

| 5 | Labeling and Deprotection. | Attachment to cysteine; UV irradiation to release the active nitroxide. |

Future research will likely focus on creating probes that combine photoactivation with other functionalities, such as fluorescence (for dual-mode imaging) or sensitivity to local pH or redox potential, further expanding the capabilities of site-directed spin labeling.

Exploration in Advanced Materials Science for Redox-Active Architectures

The stable and reversible one-electron redox cycle of the TEMPO radical (nitroxide/oxoammonium cation) makes it a highly attractive component for advanced materials, particularly in energy storage and catalysis. mdpi.comencyclopedia.pub TEMPO-containing polymers are being actively investigated as electrode materials for organic radical batteries (ORBs) and as catholytes in redox flow batteries (RFBs). annualreviews.orgrsc.orgnju.edu.cn

This compound serves as a critical building block for synthesizing these redox-active architectures. Its bromoacetamide group provides a versatile reactive site for grafting the TEMPO moiety onto a wide range of polymer backbones.

Strategies for Incorporating TEMPO using an Acetamide (B32628) Linker:

Post-polymerization modification: A pre-formed polymer containing suitable nucleophilic side chains (e.g., amines) can be reacted with this compound to attach the redox-active units.

Monomer synthesis: The bromoacetamide can be used to first synthesize a TEMPO-containing monomer, which is then polymerized to yield a polymer with a high density of redox-active sites.

The performance of these materials depends heavily on the polymer architecture and the nature of the linker attaching the TEMPO unit.

| Material Type | Application | Role of this compound | Key Performance Metric |

| Redox-Active Polymers | Organic Radical Batteries | Precursor for attaching TEMPO to polymer backbones. mdpi.comannualreviews.org | Specific Capacity (mAh/g) |

| Polymer Catholytes | Aqueous Redox Flow Batteries | Enables synthesis of water-soluble, high-potential redox polymers. rsc.orgrsc.orgrsc.org | Volumetric Capacity (Ah/L) |

| Conducting Polymers | Hybrid Supercapacitors | Grafting TEMPO onto conductive backbones like polythiophene or Ni(Salen). fu-berlin.de | Power Density (W/kg) |

| Catalytic Systems | Selective Oxidation | Immobilizing TEMPO catalysts on solid supports. mdpi.comresearchgate.net | Catalytic Turnover |

Future research is focused on designing new polymer scaffolds and optimizing the linkage to the TEMPO unit to enhance stability, conductivity, and energy density, with this compound and similar derivatives playing a central role in these synthetic efforts. mdpi.comrsc.org

Novel Applications in Mechanistic Studies of Chemical Reactions

Understanding the mechanism of a chemical reaction—the sequence of elementary steps by which it occurs—is fundamental to controlling its outcome. Many important organic and catalytic reactions proceed through short-lived radical intermediates. researchgate.netnih.gov TEMPO is widely used as a "radical trap" to detect the presence of these fleeting species. researchgate.netresearchgate.netresearchgate.net When a radical intermediate is formed in a reaction, it can be intercepted by TEMPO to form a stable, covalent adduct. researchgate.net

The detection of this TEMPO-adduct, often by mass spectrometry or NMR, provides strong evidence for the involvement of the trapped radical in the reaction mechanism. This compound offers an advantage over the parent TEMPO molecule by providing a reactive handle. This allows the spin trap to be:

Localized: Tethered to a specific part of a molecule or a surface to probe for radical formation in a particular region.

Incorporated: Built into a substrate to investigate intramolecular radical processes.

Example of a Radical Trapping Experiment: A hypothetical reaction is suspected to proceed via a carbon-centered radical (R•).

The reaction is run under standard conditions.

A second identical reaction is run with the addition of a radical trap like TEMPO or a derivative.

The reaction mixtures are analyzed. If the formation of the product is inhibited or a new TEMPO-R adduct is detected in the second reaction, it supports a radical mechanism. researchgate.netlibretexts.org

Recent advancements have focused on developing new types of traps and highly sensitive detection methods to gain deeper mechanistic insights. nih.gov The use of functionalized traps like this compound is part of a broader effort to move beyond simply detecting if radicals are present to understanding precisely where and when they are formed during a complex chemical transformation.

Advancements in Automated Spin Labeling and Data Analysis Workflows

The increasing complexity of EPR experiments, particularly those involving hybrid methods and multi-functional probes, has driven the need for more sophisticated and automated data analysis tools. d-nb.infonih.gov Concurrently, advancements in robotics and microfluidics are beginning to automate the often-laborious process of site-directed spin labeling itself.

Software and Data Analysis: The analysis of EPR data, especially DEER distance measurements, is an ill-posed inverse problem, and robust software is essential for extracting reliable structural information. d-nb.inforesearchgate.net Several open-source software packages have been developed to streamline and standardize this process.

| Software Package | Primary Function | Relevance to this compound |

| DeerLab | Analysis of dipolar EPR (DEER) data to obtain distance distributions. d-nb.infonih.govresearchgate.net | Essential for processing the raw EPR data from samples labeled with this compound to generate structural restraints. |

| chiLife | In silico (computational) modeling of spin labels on protein structures. nih.gov | Allows researchers to predict the likely conformations of the nitroxide side chain resulting from this compound labeling and to validate experimental data against structural models. |

| EasySpin | Simulation of a wide variety of EPR spectra. d-nb.info | Helps in interpreting complex EPR line shapes to understand the mobility and environment of the spin label at the attachment site. |

These tools allow for more flexible, reproducible, and high-throughput analysis of data derived from probes like this compound. They enable global analysis of multiple datasets and rigorous uncertainty quantification. d-nb.infod-nb.info

Automated Labeling: While still an emerging area, efforts are underway to automate the process of protein expression, purification, cysteine mutation, and labeling. The development of orthogonal labeling strategies, where a spin label reacts with a genetically encoded non-natural amino acid, offers a pathway to more automated and highly specific labeling, bypassing the complexities of cysteine chemistry. pnas.org As these methods mature, they will accelerate the pace of structural studies using probes derived from the this compound family.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.